
tert-Butyl (5-bromopentyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-Butyl (5-bromopentyl)carbamate and related compounds often involves multi-step processes that include acylation, nucleophilic substitution, and reduction steps. For instance, a compound closely related to tert-Butyl (5-bromopentyl)carbamate was synthesized from commercially available starting materials through a three-step process that included acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Bingbing Zhao et al., 2017). This methodology underscores the synthetic routes that can be adapted for the synthesis of tert-Butyl (5-bromopentyl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-Butyl (5-bromopentyl)carbamate and its derivatives has been studied using various analytical techniques such as MS, NMR, and X-ray diffraction. These studies provide insights into the conformational stability and molecular geometry of the compound. For example, the molecular structure and vibrational frequencies of a related compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, were investigated, revealing details about bond lengths, bond angles, and vibrational modes (H. Arslan & A. Demircan, 2007).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis : Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)-cyclopentyl]-carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Antimicrobial Activity : Compounds derived from tert-butyl carbazate show promising antimicrobial activity against various bacteria and fungi (Ghoneim & Mohamed, 2013).
Crystallography : Derivatives like tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate exhibit isomorphic crystal structures, highlighting interactions like hydrogen and halogen bonds (Baillargeon et al., 2017).
Cross-Coupling Reactions : The Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides yields compounds with significant potential in chemistry (Qin et al., 2010).
Rapid Synthesis Methods : Rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, achieving a yield of 81% from commercially available precursors, indicates its utility in pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).
Preparation of Functionalized Amino Silanes : Metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane efficiently prepares functionalized amino silanes (Sieburth, Somers, & O'hare, 1996).
Deprotection in Synthesis : Aqueous phosphoric acid is used as a mild, environmentally friendly reagent for deprotection of tert-butyl carbamates in the synthesis of clarithromycin derivatives (Li et al., 2006).
Synthesis of Factor Xa Inhibitors : An efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors, demonstrates the compound's pharmaceutical relevance (Wang, Ma, Reddy, & Hu, 2017).
Safety and Hazards
The safety information for “tert-Butyl (5-bromopentyl)carbamate” indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302 . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Propiedades
IUPAC Name |
tert-butyl N-(5-bromopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJQWJCNMMZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403467 | |
| Record name | 5-(BOC-amino)-1-pentyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromopentyl)carbamate | |
CAS RN |
83948-54-3 | |
| Record name | 5-(BOC-amino)-1-pentyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromopentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



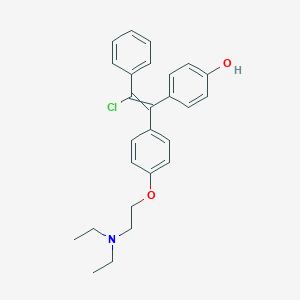


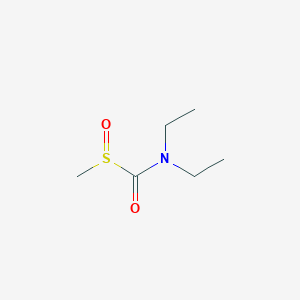

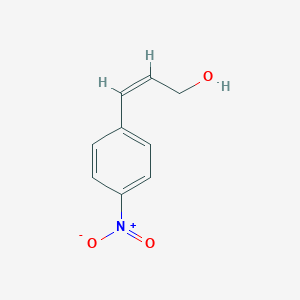
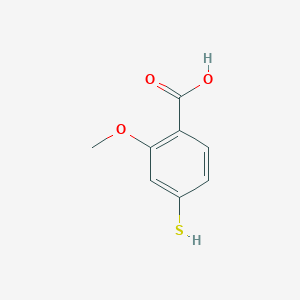



![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)
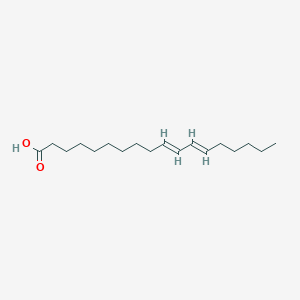
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
